An In-Depth Technical Guide to 1-Propyl-3-pyrrolidinamine: Chemical Structure, Stereochemistry, and Synthetic Strategies
An In-Depth Technical Guide to 1-Propyl-3-pyrrolidinamine: Chemical Structure, Stereochemistry, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of biologically active compounds.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a critical aspect in the design of specific and potent drug candidates.[1] Within this class of heterocycles, 3-aminopyrrolidine derivatives have garnered significant attention due to their presence in a range of therapeutic agents, from antibacterial to central nervous system-targeted drugs. This guide provides a detailed technical overview of a specific derivative, 1-Propyl-3-pyrrolidinamine, focusing on its chemical structure, stereochemistry, synthesis, and potential applications in drug discovery.
Chemical Structure and Physicochemical Properties
1-Propyl-3-pyrrolidinamine, with the CAS number 1096836-49-5, is a disubstituted pyrrolidine.[2] The core structure consists of a five-membered saturated nitrogen-containing ring. A propyl group is attached to the nitrogen atom at position 1, and an amino group is located at position 3 of the pyrrolidine ring.
| Property | Value | Source |
| IUPAC Name | 1-propylpyrrolidin-3-amine | [2] |
| Molecular Formula | C₇H₁₆N₂ | [2] |
| Molecular Weight | 128.22 g/mol | [2] |
| CAS Number | 1096836-49-5 | [2] |
| Appearance | Solid | [3] |
| InChI Key | QQBSLNKWDXZLKL-UHFFFAOYSA-N | [2] |
| SMILES | CCCN1CCC(C1)N | [3] |
Stereochemistry: The Chiral Center at C3
A critical feature of 1-Propyl-3-pyrrolidinamine is the presence of a stereocenter at the C3 position of the pyrrolidine ring. This chirality gives rise to two enantiomers: (R)-1-Propyl-3-pyrrolidinamine and (S)-1-Propyl-3-pyrrolidinamine. The spatial orientation of the amino group at this position can significantly influence the molecule's interaction with chiral biological targets such as enzymes and receptors.[1] Consequently, the synthesis and characterization of the individual enantiomers are of paramount importance in drug development. Commercially available 1-Propyl-3-pyrrolidinamine is typically supplied as a racemic mixture.[4]
The differential biological activity of enantiomers is a well-established principle in pharmacology. Therefore, the ability to access enantiomerically pure forms of 1-Propyl-3-pyrrolidinamine is a crucial step in leveraging this scaffold for the development of selective therapeutics.
Synthesis of Racemic 1-Propyl-3-pyrrolidinamine: A Proposed Protocol
The following is a proposed, scientifically sound protocol for the synthesis of racemic 1-Propyl-3-pyrrolidinamine.
Reaction Scheme:
Caption: Proposed synthesis of 1-Propyl-3-pyrrolidinamine.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 3-aminopyrrolidine dihydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Imine Formation: Add propanal (1.1 eq) dropwise to the solution and stir for 1 hour at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-Propyl-3-pyrrolidinamine.
Chiral Resolution of 1-Propyl-3-pyrrolidinamine
The separation of the (R) and (S) enantiomers of 1-Propyl-3-pyrrolidinamine is essential for stereospecific biological evaluation. This can be achieved through classical resolution via diastereomeric salt formation or by analytical and preparative chiral chromatography.
Classical Resolution via Diastereomeric Salt Formation (Proposed Protocol)
This method involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Workflow Diagram:
Caption: Workflow for classical chiral resolution.
Experimental Protocol (Proposed):
-
Salt Formation: Dissolve racemic 1-Propyl-3-pyrrolidinamine (1.0 eq) in a suitable solvent such as ethanol or methanol. In a separate flask, dissolve a chiral resolving agent, for example, L-(+)-tartaric acid (0.5 eq, for the separation of a diamine), in the same solvent.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to stand at room temperature for several hours, then cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and basify with a strong base (e.g., NaOH) to a pH > 12. Extract the free amine with a suitable organic solvent (e.g., DCM or ethyl acetate). Dry the organic layer, filter, and concentrate to yield one of the enantiomers.
-
Recovery of the Other Enantiomer: The mother liquor from the crystallization step can be treated in a similar manner to recover the other enantiomer.
Chiral Chromatography
For analytical and preparative scale separation, chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of amines.[5][6]
Proposed Chiral HPLC Method:
-
Column: A polysaccharide-based CSP (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of a basic additive (e.g., diethylamine or triethylamine) to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically suitable for aliphatic amines.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted)
-
Propyl Group:
-
-CH₃: A triplet around 0.9 ppm.
-
-CH₂-CH₃: A sextet around 1.5 ppm.
-
-N-CH₂- (propyl): A triplet around 2.4 ppm.
-
-
Pyrrolidine Ring:
-
-N-CH₂- (ring): Multiplets between 2.2 and 2.8 ppm.
-
-CH₂- (C4): Multiplets between 1.6 and 2.1 ppm.
-
-CH-NH₂ (C3): A multiplet around 3.0-3.3 ppm.
-
-
Amine Protons:
-
-NH₂: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR (Predicted)
-
Propyl Group:
-
-CH₃: ~11 ppm
-
-CH₂-CH₃: ~20 ppm
-
-N-CH₂- (propyl): ~58 ppm
-
-
Pyrrolidine Ring:
-
-N-CH₂- (C2 & C5): ~50-60 ppm
-
-CH₂- (C4): ~30-35 ppm
-
-CH-NH₂ (C3): ~50-55 ppm
-
Mass Spectrometry (Predicted Fragmentation)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 128. Key fragmentation patterns for N-alkylated pyrrolidines typically involve alpha-cleavage.[7]
-
Alpha-cleavage adjacent to the ring nitrogen: Loss of an ethyl group from the propyl substituent, resulting in a fragment at m/z = 99.
-
Cleavage of the propyl group: A peak corresponding to the propyl cation at m/z = 43.
-
Ring fragmentation: A characteristic fragment for pyrrolidines is often observed at m/z = 70, corresponding to the loss of the C3 and C4 carbons with their substituents.
Applications in Drug Discovery
The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The primary amino group at the C3 position serves as a key pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets. The N1-substituent, in this case, the propyl group, can be tailored to modulate physicochemical properties such as lipophilicity and basicity, as well as to probe specific binding pockets in the target protein.
While specific examples of drugs containing the 1-Propyl-3-pyrrolidinamine moiety are not widely reported, the broader class of 3-aminopyrrolidine derivatives has shown significant activity in various therapeutic areas, including:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: For the treatment of type 2 diabetes.
-
Chemokine Receptor Antagonists: For inflammatory diseases.
-
Antibacterial Agents: As part of novel antibiotic structures.[8]
-
Kinase Inhibitors: Targeting various kinases implicated in cancer and other diseases.
The availability of 1-Propyl-3-pyrrolidinamine as a building block allows for its incorporation into novel chemical entities through derivatization of the primary amino group, enabling the exploration of new chemical space in drug discovery programs.
Conclusion
1-Propyl-3-pyrrolidinamine is a valuable chiral building block for drug discovery, combining the favorable structural features of the pyrrolidine ring with the functional handles of a primary and a tertiary amine. The stereochemistry at the C3 position is a critical consideration for its application in the development of stereospecific therapeutics. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a comprehensive overview of its structure, proposed synthetic and resolution strategies, and predicted analytical characteristics. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, molecules like 1-Propyl-3-pyrrolidinamine will undoubtedly play an important role in the design and synthesis of the next generation of medicines.
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